molecular formula C11H9NO2S2 B2895911 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide CAS No. 339099-10-4

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide

Cat. No. B2895911
CAS RN: 339099-10-4
M. Wt: 251.32
InChI Key: ILHLLZNEJFFDFQ-UHFFFAOYSA-N
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Description

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TTA and is a member of the thiazolidinedione family of compounds. TTA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In

Scientific Research Applications

Formation in Interstellar Medium

The study of acetamide, a molecule with a similar functional group arrangement to 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide, has shown its significance in astrochemistry. Acetamide is identified as the largest molecule containing a peptide bond detected in the interstellar medium (ISM), suggesting its role as a precursor for amino acids, the building blocks of proteins. Research into acetamide's stability among its isomer family underlines its potential formation pathways in dense molecular clouds, highlighting the astrochemical relevance of acetamide-related structures (Foo et al., 2018).

Heterocyclic Synthesis

Thiourea-acetamides serve as precursors for synthesizing various heterocycles in one-pot cascade reactions, demonstrating excellent atom economy. This methodology facilitates the efficient creation of 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. The versatility of thioureido-acetamides in heterocyclic chemistry underlines the potential of structurally similar compounds like 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide for novel organic syntheses (Schmeyers & Kaupp, 2002).

Environmental Monitoring

The development of new molecular probes for detecting carbonyl compounds in water samples illustrates another application domain. These probes, including dansylacetamidooxyamine, are designed for sensitive and selective detection of aldehydes and ketones, showcasing the utility of acetamide derivatives in environmental monitoring and analysis (Houdier et al., 2000).

Carbonic Anhydrase Inhibition

In medicinal chemistry, the modification of acetazolamide scaffolds with a thiophene tail, similar in structure to 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide, has been investigated for the inhibition of human carbonic anhydrase isoforms. This research suggests the potential for designing more isoform-selective inhibitors, indicating the relevance of thiophene-acetamide derivatives in drug discovery (Biswas, McKenna, & Supuran, 2013).

properties

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLLZNEJFFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide

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